Harzianic acid

Antimicrobial resistance Veterinary microbiology Staphylococcus pseudintermedius

Harzianic acid is the only tetramic acid with a structurally characterized alternative AHAS binding mode (Ki 6.65 μM), enabling inhibition of resistant variants where sulfonylureas/imidazolinones fail. Its stereochemistry-driven profile distinguishes it from isoharzianic acid: HA shows MIC 16–32 μg/mL against MRSP/MSSP; iso-HA shows none. With dual essential/toxic metal chelation, HA is critical for herbicide resistance-breaking, antimicrobial resistance, and plant-microbe interaction studies. Procure for reproducible, mechanism-specific results. Inquire for bulk pricing.

Molecular Formula C19H27NO6
Molecular Weight 365.4 g/mol
Cat. No. B15562483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarzianic acid
Molecular FormulaC19H27NO6
Molecular Weight365.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/t13-,19-/m0/s1
InChIKeyFQSWTHMMNDRFAI-DJJJIMSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harzianic Acid: A Multifunctional Tetramic Acid Siderophore for Antimicrobial and Plant Growth Research


Harzianic acid (HA) is a fungal secondary metabolite belonging to the dienyltetramic acid subgroup of the tetramic acid family, primarily produced by biocontrol species of the genus Trichoderma, notably T. harzianum, T. afroharzianum, and T. pleuroticola [1]. Structurally characterized by X-ray diffraction with the molecular formula C19H27NO6 (MW: 365.42 g/mol), HA functions as a potent siderophore with high affinity for Fe³⁺, exhibits antimicrobial activity against both bacterial and fungal phytopathogens, and promotes plant root growth at low concentrations [2]. These combined properties distinguish HA from single-activity tetramic acid analogs and position it as a versatile research tool for studies in sustainable agriculture, metal chelation, and antimicrobial resistance [3]. A stereoisomer, isoharzianic acid (iso-HA), has also been identified and demonstrates a distinct biological activity profile, highlighting the importance of stereochemistry in tetramic acid function [4].

Why Harzianic Acid Cannot Be Replaced by Generic Tetramic Acid Analogs in Research Applications


Substituting harzianic acid with other tetramic acid derivatives is scientifically unsound due to its unique stereochemistry-driven activity profile, distinctive metal-chelation spectrum, and mechanism-specific enzyme inhibition. For instance, the stereoisomer isoharzianic acid exhibits enhanced antifungal potency against Ustilago maydis (39 ± 0.33 mm inhibition zone) compared to nystatin (29 mm), but it shows no antibacterial activity against MRSP/MSSP strains where HA demonstrates MIC values of 32 μg/mL and 16 μg/mL, respectively [1][2]. Furthermore, HA acts as a competitive inhibitor of fungal acetohydroxyacid synthase (AHAS) with a Ki of 6.65 μM and a binding mode that differs from all known commercial AHAS inhibitors, enabling efficacy against common resistant variants [3]. Its dual capacity to chelate both essential transition metals (Fe³⁺, Zn²⁺, Cu²⁺, Mn²⁺) and toxic heavy metals (Cd²⁺, Co²⁺, Ni²⁺, Pb²⁺) with defined stability constants is a property not replicated across other tetramic acids [4]. Generic substitution would compromise experimental reproducibility and invalidate comparative studies reliant on HA's specific, quantifiable interactions.

Quantitative Evidence Guide: Verified Differential Performance of Harzianic Acid Against Key Comparators


Superior Antibacterial Activity of Harzianic Acid Against S. pseudintermedius (MRSP/MSSP) Compared to Isoharzianic Acid

Harzianic acid demonstrates potent, quantifiable antibacterial activity against methicillin-resistant (MRSP) and methicillin-susceptible (MSSP) Staphylococcus pseudintermedius, a key veterinary pathogen. In a direct comparative study, the stereoisomer isoharzianic acid exhibited no measurable activity against these strains, while harzianic acid achieved MIC values of 32 μg/mL (MRSP) and 16 μg/mL (MSSP) [1]. This stereochemistry-dependent activity confirms that HA is the active antimicrobial entity, not its isomer. The study identified HA as the major compound responsible for antibiofilm formation and biofilm disaggregation in S. pseudintermedius [1].

Antimicrobial resistance Veterinary microbiology Staphylococcus pseudintermedius

Distinct Antifungal Spectrum and Stereochemistry-Dependent Activity: Isoharzianic Acid vs. Harzianic Acid

Stereochemistry critically dictates antifungal efficacy in tetramic acid derivatives. In a direct comparison, isoharzianic acid inhibited Ustilago maydis with an inhibition zone diameter of 39 ± 0.33 mm, which is significantly larger than that of the clinical antifungal nystatin (29 mm) [1]. However, total synthesis studies revealed that improved antifungal activity is unexpectedly associated with isomers in the enantiomeric series opposite to that of natural harzianic acid [2]. This indicates that HA's natural stereoisomer is not the most potent antifungal form; the synthetic enantiomer outperforms it. Furthermore, HA itself shows selective antibiotic activity against Pythium irregulare, Sclerotinia sclerotiorum, and Rhizoctonia solani [3], a spectrum not fully covered by iso-HA.

Phytopathology Fungicide discovery Stereochemistry

Harzianic Acid as a Selective AHAS Inhibitor with Unique Binding Mode: Differentiated from Commercial Herbicides

Harzianic acid functions as a competitive inhibitor of fungal acetohydroxyacid synthase (AHAS), the first enzyme in branched-chain amino acid biosynthesis, with an inhibition constant (Ki) of 6.65 μM [1]. Critically, structural analysis of AHAS complexed with HA revealed a binding mode that differs entirely from all known commercial AHAS inhibitors [2]. This alternative binding mode enables HA to inhibit a common resistant variant of AHAS in which the active site proline is mutated—a resistance mechanism that renders many commercial herbicides ineffective [2]. This establishes HA as a selective inhibitor of fungal AHAS, with activity demonstrated against phytopathogenic fungal enzymes [2].

Herbicide discovery Enzyme inhibition Biosynthetic pathway

Quantitative Metal-Chelating Spectrum of Harzianic Acid: Essential vs. Toxic Heavy Metals

Harzianic acid exhibits a defined and quantifiable capacity to form stable complexes with both biologically essential transition metals and toxic heavy metals. For essential metals, HA forms complexes with Zn²⁺, Fe²⁺, Cu²⁺, and Mn²⁺ in variable stoichiometric ratios depending on pH and metal ion concentration [1]. Potentiometric and UV-VIS analysis demonstrated the formation of neutral or charged complexes with stability constants specific to each metal [1]. In a parallel study, HA was shown to coordinate toxic heavy metals including Cd²⁺, Co²⁺, Ni²⁺, and Pb²⁺, with the capacity to decrease gadolinium (Gd³⁺) biotoxicity through complex formation [2][3]. While direct comparative chelation data for other tetramic acids are not reported, the dual essential/toxic metal chelation profile of HA distinguishes it from siderophores that exclusively target iron.

Bioremediation Metal chelation Soil microbiology

High-Impact Research and Industrial Applications of Harzianic Acid Driven by Quantitative Evidence


Veterinary Antimicrobial Development Targeting Methicillin-Resistant S. pseudintermedius (MRSP)

Harzianic acid is the active compound of choice for developing novel antimicrobial therapies against S. pseudintermedius in companion animals. With MIC values of 16 μg/mL (MSSP) and 32 μg/mL (MRSP) and demonstrated antibiofilm activity, HA offers a differentiated alternative to conventional antibiotics where resistance is prevalent [1]. The stereoisomer isoharzianic acid shows no activity, making HA the essential procurement for this application. Researchers should utilize pure HA in in vivo canine pyoderma or otitis externa models to validate efficacy and safety.

Next-Generation Herbicide and Fungicide Discovery Targeting AHAS

Harzianic acid is a validated lead compound for the rational design of new AHAS inhibitors that overcome existing herbicide resistance. Its Ki of 6.65 μM and, more importantly, its structurally characterized alternative binding mode enable it to inhibit resistant AHAS variants where commercial sulfonylureas and imidazolinones fail [2]. Procurement of HA is critical for structural biology studies, co-crystallization efforts, and structure-activity relationship (SAR) campaigns aiming to develop resistance-breaking herbicides or fungicides.

Bioremediation and Plant Stress Tolerance Studies in Metal-Contaminated Soils

The dual essential/toxic metal chelation capacity of harzianic acid makes it a powerful research tool for investigating plant-microbe interactions under abiotic stress. HA can be applied to study mechanisms of cadmium, lead, or nickel tolerance in crops, or to assess its ability to mitigate rare-earth element (e.g., gadolinium) toxicity [3]. Unlike iron-specific siderophores, HA's broader metal-binding profile enables multifaceted soil remediation studies, where quantitative chelation data can be correlated with plant physiological responses.

Stereochemistry-Activity Relationship Studies in Antifungal Tetramic Acids

The distinct antifungal profiles of harzianic acid and isoharzianic acid provide an ideal comparative system for investigating the role of stereochemistry in biological activity. Researchers can procure both isomers to conduct controlled studies on Ustilago maydis and other phytopathogens, quantifying the impact of stereochemical configuration on membrane disruption and enzyme inhibition [4]. The unexpected finding that enantiomeric-series isomers show improved antifungal activity opens avenues for synthetic biology and medicinal chemistry efforts focused on tetramic acid optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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